molecular formula C23H25N5O2 B6439890 1-methyl-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1H-indole CAS No. 2549021-90-9

1-methyl-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1H-indole

Cat. No.: B6439890
CAS No.: 2549021-90-9
M. Wt: 403.5 g/mol
InChI Key: UBWRDKMTFPTFND-UHFFFAOYSA-N
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Description

The compound 1-methyl-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1H-indole features a complex polycyclic architecture. Its core structure comprises:

  • A 1H-indole scaffold substituted with a methyl group at the 1-position.
  • A piperidine-1-carbonyl moiety at the indole’s 3-position, linked to a 2-methylimidazo[1,2-b]pyridazin-6-yl group via an oxymethyl bridge.

The imidazo[1,2-b]pyridazine heterocycle distinguishes this compound from other imidazo-fused systems (e.g., imidazo[1,2-a]pyridine), as pyridazine contains two adjacent nitrogen atoms, influencing electronic properties and solubility. The piperidine-carbonyl linker may enhance metabolic stability and receptor binding compared to simpler alkyl chains .

Properties

IUPAC Name

[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-13-28-21(24-16)7-8-22(25-28)30-15-17-9-11-27(12-10-17)23(29)19-14-26(2)20-6-4-3-5-18(19)20/h3-8,13-14,17H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWRDKMTFPTFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CN(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1H-indole typically involves multistep processes:

  • Formation of 2-methylimidazo[1,2-b]pyridazine: : This can be synthesized via condensation reactions involving appropriate precursors like 2-aminopyridine and glyoxal, followed by methylation.

  • Piperidine Derivative Synthesis: : The piperidine moiety can be prepared through classic organic reactions such as the Mannich reaction, where piperidine is reacted with formaldehyde and a secondary amine.

  • Indole Synthesis: : The indole core might be synthesized via Fischer indole synthesis or other suitable pathways, starting with phenylhydrazine and ketones or aldehydes.

  • Linking and Final Assembly: : The above intermediates are then linked through acylation and etherification reactions, using reagents such as acyl chlorides and alkyl halides under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of such a compound would involve batch or continuous processes, focusing on optimizing yields, purity, and safety. Specialized reactors and conditions would be employed to handle the reactive intermediates and the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1H-indole can undergo several types of chemical reactions:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of various oxidative products.

  • Reduction: : Reduction reactions might involve hydrogenation or metal hydrides to reduce specific functional groups.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur at various sites on the molecule, particularly around the imidazo[1,2-b]pyridazine and piperidine moieties.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents, organometallic reagents.

Major Products: The products of these reactions can vary widely depending on the conditions but often include derivatives with altered oxidation states or substituent groups.

Scientific Research Applications

1-methyl-3-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1H-indole is used in a variety of scientific research fields:

  • Chemistry: : Used as a reagent and intermediate in organic synthesis.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic uses.

  • Industry: : Applications in material science and as a building block for more complex chemical entities.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism of action for this compound can depend on its specific application. In medicinal chemistry, it might interact with certain enzymes or receptors, inhibiting or modulating their activity. Its molecular targets could include kinases, G-protein-coupled receptors, or ion channels, engaging pathways involved in cell signaling, metabolism, or other biological processes.

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s imidazo[1,2-b]pyridazine core contrasts with analogs bearing imidazo[1,2-a]pyridine (e.g., compounds 8p, 10a–b in ) or pyrazino-pyrimidinones (). Key differences include:

  • Ring Strain : The fused pyridazine-imidazole system may exhibit distinct conformational flexibility versus imidazo[1,2-a]pyridine, affecting target engagement .

Table 1: Core Heterocycle Comparison

Compound Core Structure Nitrogen Atoms Key Features Reference
Target Compound Imidazo[1,2-b]pyridazine 3 High polarity, dual N adjacency
Compounds (8p) Imidazo[1,2-a]pyridine 2 Lower polarity, single N
Derivatives Pyrazino-pyrimidinones 4 Expanded π-system

Substituent Patterns and Linkers

Piperidine/Piperazine Linkers

The target compound employs a piperidine-1-carbonyl linker, whereas analogs in and use piperazine or alkyl-substituted piperidines:

  • Piperidine vs.
  • Carbonyl Linkage : The carbonyl group in the target compound may stabilize the molecule against hydrolysis compared to ether or amine linkages in analogs like 6-(3-piperidin-1-yl-propoxy)-imidazo[1,2-b]pyridazine () .

Table 2: Substituent and Linker Comparison

Compound Linker/Substituent Key Functional Groups Reference
Target Compound Piperidine-1-carbonyl, oxymethyl bridge Carbonyl, ether
(10a) Piperazine-ethyl-triazole Amine, triazole
Piperidinyl-propoxy Ether, alkyl chain

Pharmacological Implications

  • Antiparasitic Activity : compounds with imidazo-pyridine cores show antileishmanial activity, hinting at similar targets (e.g., kinase inhibition) .
  • Kinase Selectivity : The pyridazine core may enhance selectivity for ATP-binding pockets compared to pyridine-based analogs .

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